molecular formula C13H8O3 B027787 9-Methylnaphtho[1,2-c]furan-1,3-dione CAS No. 111013-07-1

9-Methylnaphtho[1,2-c]furan-1,3-dione

Cat. No.: B027787
CAS No.: 111013-07-1
M. Wt: 212.2 g/mol
InChI Key: NESUCGJMEKIZFB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BN-52021 involves the extraction of Ginkgo biloba leaves, followed by a series of purification steps to isolate the compound. The extraction process typically uses solvents such as ethanol or methanol. The crude extract is then subjected to chromatographic techniques, including high-performance liquid chromatography, to purify BN-52021 .

Industrial Production Methods

Industrial production of BN-52021 follows similar extraction and purification methods but on a larger scale. The process involves the use of industrial-grade solvents and large-scale chromatographic systems to ensure the efficient isolation of BN-52021. The final product is then subjected to rigorous quality control measures to ensure its purity and potency .

Chemical Reactions Analysis

Types of Reactions

BN-52021 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of BN-52021 with enhanced or modified biological activities. These derivatives are often used in further scientific research to explore new therapeutic applications .

Scientific Research Applications

BN-52021 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .

Mechanism of Action

BN-52021 exerts its effects by selectively and reversibly inhibiting the glycine receptor-mediated responses in neurons. It acts as a non-competitive and voltage-dependent antagonist of glycine-induced chloride currents. The compound interacts with the pore region of the glycine-gated chloride channels, blocking the flow of chloride ions and thereby modulating neuronal activity .

Comparison with Similar Compounds

BN-52021 is unique among platelet-activating factor antagonists due to its specific structure and mode of action. Similar compounds include BN-52020 and BN-52022, which also act as platelet-activating factor antagonists but with varying degrees of potency .

BN-52021’s unique structure and high potency make it a valuable compound for scientific research and therapeutic applications.

Properties

CAS No.

111013-07-1

Molecular Formula

C13H8O3

Molecular Weight

212.2 g/mol

IUPAC Name

9-methylbenzo[e][2]benzofuran-1,3-dione

InChI

InChI=1S/C13H8O3/c1-7-3-2-4-8-5-6-9-11(10(7)8)13(15)16-12(9)14/h2-6H,1H3

InChI Key

NESUCGJMEKIZFB-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)C=CC3=C2C(=O)OC3=O

Canonical SMILES

CC1=C2C(=CC=C1)C=CC3=C2C(=O)OC3=O

Synonyms

Naphtho[1,2-c]furan-1,3-dione, 9-methyl- (9CI)

Origin of Product

United States

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